4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and methoxy and dimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
The compound “4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of Action
Thiazole derivatives are known to interact with biological targets in a variety of ways, including binding to enzymes or receptors, inhibiting protein synthesis, or disrupting cell membrane function .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives can affect a wide range of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Thiazole derivatives can have varied pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzenesulfonamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it useful in materials science or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzenesulfonamide compounds, such as:
- 2-(2-chlorothiazol-5-yl)benzenesulfonamide
- 4-methoxy-N-(3,4-dimethoxyphenyl)benzenesulfonamide
- 2-(3,4-dimethoxyphenyl)thiazole
Uniqueness
What sets 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide apart is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S2/c1-24-16-8-3-12(9-17(16)25-2)21-28(22,23)15-6-4-13(5-7-15)26-11-14-10-20-18(19)27-14/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMDYTQNUKBENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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